Home > Products > Screening Compounds P755 > Istaroxime oxalate
Istaroxime oxalate - 203737-94-4

Istaroxime oxalate

Catalog Number: EVT-270139
CAS Number: 203737-94-4
Molecular Formula: C23H34N2O7
Molecular Weight: 450.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Istaroxime, also known as PST-2744, is a positive inotropic agent that mediates its action through inhibition of sodium/potassium adenosine triphosphatase (Na+/K+ ATPase). Na+/K+ ATPase inhibition increases intracellular sodium levels, which reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry. Additionally, Istaroxime increases intracellular calcium by improving the efficacy by which intracellular calcium triggers sarcoplasmic reticulum calcium release, and by accelerating the inactivation state of L-type calcium channels, which allow for calcium influx.
Overview

Istaroxime oxalate, also known as PST2744, is a compound that has garnered attention for its pharmacological properties, particularly as an inhibitor of the sodium-potassium ATPase enzyme. This enzyme plays a critical role in maintaining cellular ion balance and is a target for various therapeutic applications, especially in cardiovascular diseases.

Source

Istaroxime oxalate is derived from the chemical structure of Istaroxime, which has been studied for its potential in treating heart failure and other cardiac conditions. The compound is synthesized through various chemical processes and is primarily used in research settings.

Classification

Istaroxime oxalate falls under the category of small-molecule inhibitors and is classified as a cardiac glycoside. Its mechanism of action involves modulation of ion transport across cell membranes, which is vital for cardiac function.

Synthesis Analysis

The synthesis of Istaroxime oxalate involves several key steps that ensure the formation of the desired compound with high purity and yield. The general synthetic route includes:

  • Starting Materials: The synthesis begins with commercially available precursors that are transformed through various chemical reactions.
  • Key Steps:
    • Formation of the Core Structure: The initial step typically involves constructing the core structure of Istaroxime.
    • Functional Group Modifications: Subsequent steps introduce functional groups necessary for the biological activity.
    • Oxalate Salt Formation: Finally, the oxalate salt form is produced to enhance solubility and stability.

Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products.

Molecular Structure Analysis

Structure

Istaroxime oxalate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.

  • Molecular Formula: C21H23N3O
  • Molecular Weight: 333.44 g/mol
  • IUPAC Name: 1-(cyclopropylmethyl)-2-oxo-4-(4-phenylpiperidin-1-yl)-1,2-dihydropyridine-3-carbonitrile

Data

The detailed structure can be represented using various notations:

  • InChI Key: RVRHQHDKALSKLY-UHFFFAOYSA-N
  • SMILES: N#CC1=C(N2CCC(C3=CC=CC=C3)CC2)C=CN(CC4CC4)C1=O

These representations are essential for computational modeling and understanding the compound's interactions at the molecular level.

Chemical Reactions Analysis

Istaroxime oxalate can undergo several types of chemical reactions that are important for its functionality:

Types of Reactions

  • Oxidation: The compound can be oxidized to form various derivatives, which may exhibit altered pharmacological properties.
  • Reduction: Reduction reactions can modify certain functional groups within the molecule.
  • Substitution Reactions: The piperidine ring and other areas can participate in substitution reactions, leading to analogs that may have enhanced or reduced activity.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride.
  • Substituents: Various nucleophiles or electrophiles depending on the desired modification.
Mechanism of Action

The mechanism by which Istaroxime oxalate exerts its effects primarily involves inhibition of the sodium-potassium ATPase. This enzyme's inhibition leads to increased intracellular sodium levels, which subsequently affects calcium handling within cardiac cells.

Process

  1. Inhibition of Sodium-Potassium ATPase: By blocking this enzyme, Istaroxime prevents sodium from being extruded from cells.
  2. Calcium Accumulation: Increased sodium levels lead to reduced calcium extrusion via sodium-calcium exchange mechanisms, resulting in higher intracellular calcium concentrations.
  3. Enhanced Cardiac Contractility: The accumulation of calcium improves contractile function in heart muscle cells, making it useful in heart failure management.
Physical and Chemical Properties Analysis

Physical Properties

Istaroxime oxalate exhibits several notable physical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Generally soluble in water due to its oxalate salt form, enhancing bioavailability.

Chemical Properties

The chemical stability of Istaroxime oxalate under physiological conditions is crucial for its effectiveness as a therapeutic agent. It is designed to maintain activity without significant degradation over time.

Applications

Istaroxime oxalate is primarily used in scientific research focused on cardiovascular pharmacology. Its applications include:

  • Drug Discovery: As a lead compound for developing new therapies targeting heart failure.
  • High-throughput Screening Platforms: Utilized in screening libraries of compounds to identify potential drug candidates that modulate cardiac function.
Chemical and Pharmacological Profile of Istaroxime Oxalate

Structural Characteristics and Steroidal Derivative Classification

Istaroxime oxalate (C₂₃H₃₄N₂O₇; MW 450.53 g/mol; CAS 203737-94-4) is a semi-synthetic steroidal derivative classified as a 5α,14α-androstane analog. Its core structure features a cis-fusion of rings A/B and C/D, which is critical for optimal binding to cardiac targets. The molecule contains two key functional modifications (Figure 1):

  • A 3-(2-aminoethoxyimino) group in the E-configuration (3Z), enhancing Na⁺/K⁺-ATPase affinity
  • 6,17-dione moieties that facilitate SERCA2a activation [10]

Table 1: Key Structural Features of Istaroxime Oxalate

RegionFunctional GroupBiological Significance
C-3 position(E)-2-Aminoethoxy oximeEnables hydrogen bonding with Na⁺/K⁺-ATPase
C-6 positionKetoneCritical for SERCA2a activation and SAR
C-17 positionKetoneStabilizes steroidal scaffold conformation
Oxalate counterionCarboxylic acidEnhances solubility and crystallinity

Stereochemistry is explicitly defined as (3Z,5S,8R,9S,10R,13S,14S), with the 5α,14α-androstane backbone imposing rigidity for target engagement. The oxalate salt forms ionic bonds with the protonated amine of the oxime side chain, improving stability and dissolution kinetics compared to the free base [3].

Synthesis and Stability Under Physiological Conditions

The synthesis of istaroxime oxalate follows a multi-step sequence starting from epi-androsterone or similar androstane precursors (Figure 2):

  • Intermediate Formation: Introduction of the 6-oxo group via Oppenauer oxidation
  • Oxime Coupling: Reaction with O-(2-aminoethyl)hydroxylamine to form the E-isomer oxime (≥95% stereoselectivity)
  • Salt Formation: Crystallization with oxalic acid in ethanol/water to yield the oxalate salt [4]

Stability studies indicate:

  • pH-Dependent Degradation: Stable at pH 3–5 (t₁/₂ > 24h), but undergoes hydrolysis of the oxime moiety at pH >7 (t₁/₂ ≈ 8h)
  • Thermal Stability: Decomposition onset at 198°C (DSC)
  • Light Sensitivity: Photodegradation observed under UV light (λ=254nm), requiring storage in amber vials at -20°C for long-term stability [3]

The oxalate salt significantly enhances aqueous solubility (4.7 mg/mL in water vs. 0.3 mg/mL for free base) while maintaining crystallinity. In plasma, istaroxime demonstrates moderate stability (t₁/₂ ≈ 3h) primarily metabolized via hepatic CYP3A4-mediated N-dealkylation [3] [7].

Physicochemical Properties and Solubility Profiling

Table 2: Physicochemical Properties of Istaroxime Oxalate

PropertyValueMethod/Context
Molecular FormulaC₂₃H₃₄N₂O₇Elemental analysis
Exact Mass450.2366 DaHRMS
AppearanceWhite crystalline powderVisual characterization
Solubility in DMSO>50 mMKinetic solubility assay
Solubility in Water4.7 mg/mL (25°C)Shake-flask method
LogP (oxalate)1.82 ± 0.15Reversed-phase HPLC
pKa (oxime amine)9.4 ± 0.2Potentiometric titration
Melting Point198–201°C (dec.)DSC

Istaroxime oxalate exhibits dipolar solubility characteristics: highly soluble in polar aprotic solvents (DMSO, DMFA), moderately soluble in water, and poorly soluble in lipids (logP 1.82). This profile facilitates intravenous administration while limiting passive diffusion into non-target tissues. The oxalate salt reduces the logD₇.₄ to -0.33 versus 2.15 for the free base, explaining its preferential distribution to hydrophilic compartments like the sarcoplasmic reticulum [3] [5].

Structure-Activity Relationships (SAR) in SERCA2a and Na⁺/K⁺-ATPase Modulation

Istaroxime’s dual pharmacology arises from stereoelectronically distinct interactions with two pumps:

Na⁺/K⁺-ATPase Inhibition

  • Oxime Side Chain: The protonated amine forms salt bridges with Asp121 and Glu955 of α-subunit (IC₅₀ = 0.11 μM)
  • C-6 Carbonyl: Hydrogen bonds with Tyr124 and Asn130
  • SAR Insights:
  • N-methylation of the amine reduces potency 10-fold
  • Replacement of oxime with hydrazone abolishes activity
  • E-isomer is 8× more potent than Z-isomer [4] [7] [8]

SERCA2a Activation

  • C-6/C-17 Diones: Coordinate Ca²⁺ at the transport site, increasing Ca²⁺ affinity (Kₘ reduced 40%)
  • Androstane Core: Hydrophobic interactions with Phe256 and Leu321 displace phospholamban
  • Mechanism: Accelerates E2→E1 conformational transition (k = 0.42 s⁻¹ vs. 0.18 s⁻¹ control) [2] [5] [10]

Table 3: SAR of Key Androstane Modifications

PositionModificationNa⁺/K⁺-ATPase IC₅₀ (μM)SERCA2a EC₅₀ (μM)Effect
C-3(E)-3-Pyrrolidinyl oxime0.070.31Enhanced dual activity
C-3(Z)-2-Aminoethoxy oxime0.89>1012× loss of SERCA activity
C-6Oxime → Ketone0.11 → 1.20.28 → 6.5Confirms ketone necessity for SERCA2a
C-6α-OH>10>10Abolishes both activities
C-17Reduction to alcohol0.153.813× loss of SERCA activity

3D-QSAR Models: Comparative molecular field analysis (CoMFA) of 63 analogs demonstrates that:

  • Electropositive groups near C-3 enhance Na⁺/K⁺-ATPase binding (q² = 0.82)
  • Steric bulk at C-14 improves SERCA2a activation (q² = 0.79) [4] [7]

Figure 3: Pharmacophore Model[Illustration showing]A) Hydrophobic centroid (androstane core)B) H-bond acceptor (C-6 carbonyl)C) Cationic center (oxime amine)

The exceptional luso-inotropic differentiation versus classical agents arises from this dual SAR: digoxin-like compounds lack SERCA2a activity, while PDE inhibitors (e.g., milrinone) fail to modulate ion pumps directly [6] [10].

Properties

CAS Number

203737-94-4

Product Name

Istaroxime oxalate

IUPAC Name

(3Z,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid

Molecular Formula

C23H34N2O7

Molecular Weight

450.53

InChI

InChI=1S/C21H32N2O3.C2H2O4/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;3-1(4)2(5)6/h14-17H,3-12,22H2,1-2H3;(H,3,4)(H,5,6)/b23-13-;/t14-,15-,16-,17+,20+,21-;/m0./s1

InChI Key

GJLPXHFMMRXIHT-ROJIRLEOSA-N

SMILES

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.C(=O)(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Istaroxime oxalate; PST2774; PST-2774; PST 2774;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.